molecular formula C11H8N2O2 B1656219 Pyridin-3-yl pyridine-3-carboxylate CAS No. 51616-62-7

Pyridin-3-yl pyridine-3-carboxylate

Cat. No.: B1656219
CAS No.: 51616-62-7
M. Wt: 200.19 g/mol
InChI Key: QXVQHBUZTSAQJB-UHFFFAOYSA-N
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Description

Pyridin-3-yl pyridine-3-carboxylate is an ester derivative formed between pyridin-3-ol (3-hydroxypyridine) and pyridine-3-carboxylic acid. Its structure consists of two pyridine rings linked via an ester functional group, with one pyridine acting as the alcohol component and the other as the carboxylic acid component.

Properties

CAS No.

51616-62-7

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

pyridin-3-yl pyridine-3-carboxylate

InChI

InChI=1S/C11H8N2O2/c14-11(9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H

InChI Key

QXVQHBUZTSAQJB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OC2=CN=CC=C2

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=CN=CC=C2

Other CAS No.

51616-62-7

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula (inferred): C₁₁H₉N₂O₂ (derived from esterification of pyridin-3-ol [C₅H₅NO] and pyridine-3-carboxylic acid [C₆H₅NO₂], excluding H₂O).
  • Molecular weight: ~201.18 g/mol.

Synthetic routes may involve:

Acid chloride method : Reacting pyridine-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by esterification with pyridin-3-ol .

Coupling agents : Using carbodiimides (e.g., DCC) to directly couple the acid and alcohol components.

Comparison with Similar Compounds

Structural and Functional Differences

Pyridin-3-yl pyridine-3-carboxylate belongs to a broader class of pyridine-based esters. Below is a comparative analysis with key analogs:

Compound Name (CAS/Reference) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications XLogP3/LogP Synthesis Yield Purity Key Analytical Methods
This compound (inferred) C₁₁H₉N₂O₂ 201.18 None (parent structure) ~1.2* N/A N/A N/A
Pyridin-3-ylmethyl 5-chloropyridine-3-carboxylate C₁₂H₉ClN₂O₂ 248.66 Chlorine at pyridine C5, methyl linker 1.8 N/A N/A ¹H NMR, ESI-MS
Ethyl 1-chloropyrrolo[2,3-c]pyridine-3-carboxylate C₁₃H₁₂ClN₃O₂ 277.7 Fused pyrrolopyridine, chlorine N/A 79% 94.2% HPLC, ¹H NMR, Mass spectrometry
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate C₉H₁₀N₂O₂ 178.19 Acrylate backbone, amino substituent N/A N/A N/A N/A
Tert-butyl pyrrolo[2,3-c]pyridine-3-carboxylate C₁₅H₁₉N₃O₂ 273.33 Fused pyrrolopyridine, tert-butyl N/A 45% 98.5% HPLC, ¹H NMR, Mass spectrometry
Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₈H₇N₃O₂ 177.16 Fused pyrazolopyridine N/A N/A N/A Predicted pKa, boiling point

*Estimated based on analog data.

Key Observations

Substituent Effects: Chlorine: The chlorinated analog (C₁₂H₉ClN₂O₂) exhibits higher lipophilicity (XLogP3 = 1.8 vs. ~1.2 for the parent compound), which may enhance membrane permeability but reduce aqueous solubility .

Synthetic Efficiency :

  • Yields for fused-ring systems (e.g., 45–79% ) are moderate, likely due to multi-step syntheses and purification challenges. Simpler esters like the parent compound may achieve higher yields with optimized conditions.

Purity and Characterization :

  • HPLC purity exceeds 94% for most analogs, with structural confirmation via ¹H NMR and mass spectrometry .

Physical Properties :

  • The tert-butyl ester (C₁₅H₁₉N₃O₂) is a light yellow solid, while acrylate derivatives (e.g., ) are liquids or semi-solids, reflecting differences in molecular rigidity.

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